molecular formula C5H9NO B1583348 N-Methylmethacrylamide CAS No. 3887-02-3

N-Methylmethacrylamide

Cat. No.: B1583348
CAS No.: 3887-02-3
M. Wt: 99.13 g/mol
InChI Key: WFKDPJRCBCBQNT-UHFFFAOYSA-N
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Description

N-Methylmethacrylamide is an organic compound with the molecular formula C5H9NO. It is a derivative of methacrylamide, where a methyl group is attached to the nitrogen atom. This compound is known for its applications in polymer chemistry and is used as a monomer in the production of various polymers and copolymers .

Scientific Research Applications

N-Methylmethacrylamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Methylmethacrylamide, often used in the preparation of water-soluble polymers for biomedical purposes , primarily targets the process of radical polymerization . The compound interacts with radical initiators, which are substances that can produce free radicals to initiate the polymerization process .

Mode of Action

The interaction of this compound with its targets results in the formation of polymers . The compound is polymerized using radical initiators under various conditions . The resulting polymers exhibit a rich syndiotactic configuration, a specific arrangement of atoms in the polymer chain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the radical polymerization pathway . The compound’s interaction with radical initiators leads to the formation of polymers with a specific stereochemistry . The solvent effect and monomer concentration also play a significant role in determining the stereochemistry of the polymerization .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure and properties of polymers. By influencing the stereochemistry of polymerization, this compound can affect the physical and chemical properties of the resulting polymers . This can have significant implications in various applications, particularly in the creation of water-soluble polymers for biomedical purposes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used in the polymerization process can affect the stereochemistry of the resulting polymers . Similarly, the temperature and concentration of the monomer can also impact the polymerization process .

Biochemical Analysis

Biochemical Properties

N-Methylmethacrylamide plays a significant role in biochemical reactions, particularly in the polymerization process. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be polymerized using radical initiators such as a,a-Azobisisobutyronitrile and benzoyl peroxide . The interaction between this compound and these initiators leads to the formation of polymers with specific stereochemical properties. The nature of these interactions is influenced by factors such as solvent polarity and monomer concentration .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific proteins, altering their activity and leading to downstream effects on cellular processes. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to this compound can result in alterations in cell function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by influencing the activity of metabolic enzymes. For example, this compound can inhibit or activate enzymes involved in glycolysis, leading to changes in the levels of glycolytic intermediates. Additionally, it can interact with cofactors such as NADH and ATP, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within cells can influence its biochemical properties and cellular effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride .

Industrial Production Methods: Industrial production of this compound involves the same basic synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: N-Methylmethacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Poly(this compound): A polymer with applications in hydrogels and biomedical materials.

    Methacrylic Acid and Methylamine: Products of hydrolysis.

Comparison with Similar Compounds

    Methacrylamide: The parent compound without the methyl group on the nitrogen atom.

    N,N-Dimethylacrylamide: A similar compound with two methyl groups on the nitrogen atom.

    Acrylamide: A related compound with a simpler structure.

Comparison:

This compound stands out due to its unique reactivity and the properties it imparts to the polymers derived from it, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

N,2-dimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(2)5(7)6-3/h1H2,2-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKDPJRCBCBQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28554-25-8
Record name 2-Propenamide, N,2-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28554-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30192124
Record name N-Methylmethacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3887-02-3
Record name Methylmethacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3887-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylmethacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmethacrylamide
Source EPA DSSTox
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Record name N,2-dimethylacrylamide
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Record name N-METHYLMETHACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-Methylmethacrylamide (this compound) a useful monomer in polymer chemistry?

A1: this compound is a monomer known for its ability to form long-lived propagating polymer radicals. [, ] This characteristic allows for controlled polymerization reactions, leading to the synthesis of polymers with well-defined structures and properties. [] These long-lived radicals are particularly useful in block copolymer synthesis. [] Additionally, this compound based polymers are known for their hydrophilicity. []

Q2: How does the solvent environment affect the radical polymerization of this compound?

A2: Solvent choice significantly influences the radical copolymerization behavior of this compound, especially with monomers like methyl methacrylate. [] Solvents like benzene promote self-association of this compound through hydrogen bonding and dipole-dipole interactions. [] This leads to higher reactivity ratios (r1) for the amide monomer, ultimately affecting the copolymer composition and properties. Interestingly, even the polymerization of N,N-dimethylacrylamide, often considered solvent-independent, is influenced by benzene, likely due to dipole-dipole interactions. []

Q3: How does the structure of this compound and related acrylamides influence their reactivity in hydrogen-transfer polymerization?

A4: The rate of base-catalyzed hydrogen-transfer polymerization of acrylamide derivatives, including this compound, is significantly impacted by the number and position of methyl substituents. [] The order of decreasing reactivity is: acrylamide > crotonamide > methacrylamide > N-methylacrylamide > N-methylcrotonamide > tiglinamide > this compound >> α-chlorocrotonamide ≃ α-cyanocrotonamide. [] This reactivity trend affects both the polymerization rate and the molecular weight of the resulting polyamides. []

Q4: What unique polymerization behavior is observed with this compound in cyclohexane?

A5: Polymerization of this compound in cyclohexane deviates from typical behavior by forming stable propagating radicals and proceeding heterogeneously. [] This results in unique kinetic characteristics where the polymerization rate depends on both the initiator (AIBN) and monomer concentrations. []

Q5: How can this compound be utilized in the synthesis of hyperbranched polymers?

A6: Hyperbranched polymers can be synthesized using this compound through initiator-fragment incorporation radical copolymerization with ethylene glycol dimethacrylate. [] This technique exploits the reactivity of both monomers to create highly branched polymer structures with unique properties.

Q6: Are there any examples of this compound derivatives being employed in organic synthesis beyond polymerization?

A7: Yes, N-(2-iodophenyl)-N-methylmethacrylamide derivatives have been successfully used in metal-free sulfur dioxide insertion reactions under ultraviolet irradiation. [] This method offers a novel route to synthesize sulfonated cyclic compounds under mild conditions. []

Q7: Can this compound-based polymers be used in solid-state battery applications?

A8: Recent research explores using copolymers containing this compound, such as poly(hexafluoroisopropyl methacrylate-co-N-methylmethacrylamide) (PHFNMA), in solid-state batteries. [] When combined with single-ion lithiated polyvinyl formal, it forms a dynamic supramolecular polymer electrolyte (SH-SPE) with promising properties for battery applications. []

Q8: What spectroscopic techniques are helpful for studying this compound-containing polymers?

A9: Electron Spin Resonance (ESR) spectroscopy is highly valuable for studying this compound polymerization. [, , , ] It allows for the direct observation and characterization of long-lived propagating polymer radicals, providing insights into the polymerization mechanism and kinetics. [, , , ] Additionally, spectroscopic techniques like NMR and Infrared spectroscopy are used to determine the structure of this compound-based polymers. []

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